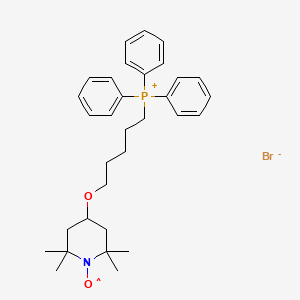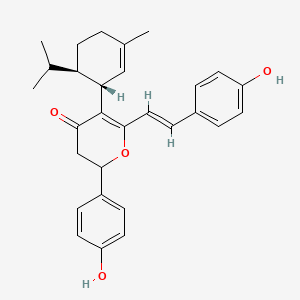
Curcumaromin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumaromin B is a natural product derived from the rhizomes of Curcuma aromatica Salisb., a plant belonging to the Zingiberaceae family . This compound is part of a group of biologically active compounds found in the genus Curcuma, which includes various diphenylheptanoids, diphenylpentanoids, and other phenolic compounds . This compound has garnered attention due to its potential therapeutic properties and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Curcumaromin B typically involves the extraction of the compound from the rhizomes of Curcuma aromatica. The extraction process often includes solvent extraction followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for extracting similar compounds from Curcuma species involve the use of solvents like ethanol or methanol and purification through column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Curcumaromin B, like other curcuminoids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of curcuminoids and their derivatives.
Mechanism of Action
Curcumaromin B exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Action: this compound modulates inflammatory pathways by inhibiting key enzymes and signaling molecules involved in inflammation.
Anticancer Effects: The compound induces apoptosis and inhibits the proliferation of cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Curcumaromin B is similar to other curcuminoids such as curcumin, demethoxycurcumin, and bis-demethoxycurcumin. it has unique structural features and biological activities that distinguish it from these compounds .
Curcumin: The most well-known curcuminoid with extensive research on its therapeutic properties.
Demethoxycurcumin: Lacks one methoxy group compared to curcumin, with slightly different biological activities.
Bis-demethoxycurcumin: Lacks two methoxy groups and has distinct pharmacological properties.
This compound’s unique structure and bioactivity profile make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O4/c1-18(2)24-14-4-19(3)16-25(24)29-26(32)17-28(21-8-12-23(31)13-9-21)33-27(29)15-7-20-5-10-22(30)11-6-20/h5-13,15-16,18,24-25,28,30-31H,4,14,17H2,1-3H3/b15-7+/t24-,25+,28?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHUCDVEQBBOE-OLGADAFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C2=C(OC(CC2=O)C3=CC=C(C=C3)O)C=CC4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(OC(CC2=O)C3=CC=C(C=C3)O)/C=C/C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,5S,8R,9S,10S,13R,14S,17R)-2-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B593419.png)
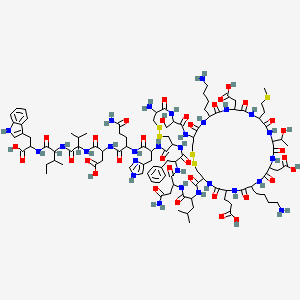
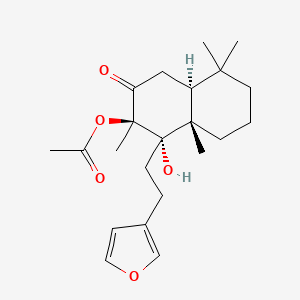

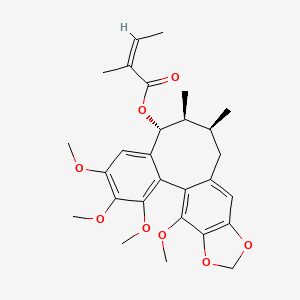
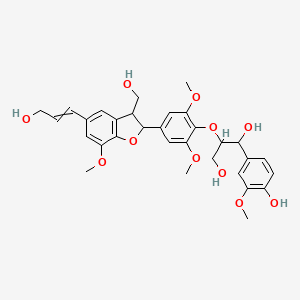
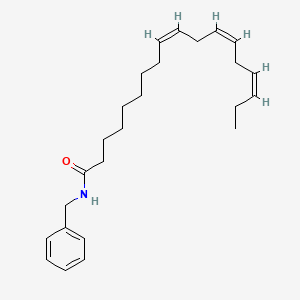
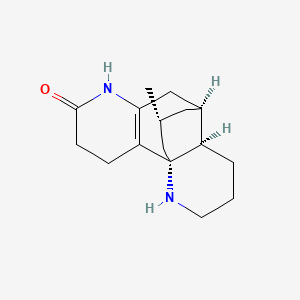

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)
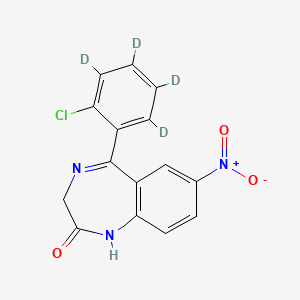
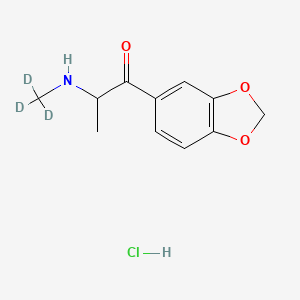
![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
